2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
High affinity Imidazoline I2 binding site allosteric modulator (Ki = 2.1 nM). Dose-dependently inhibits C-fiber evoked responses, post-discharge and wind-up. Shows antinociceptive effects in vivo.
High affinity ligand for the imidazoline I2 binding site (Ki = 2.1 nM). Putative I2 antagonist; antagonizes the effects of imidazoline ligands on morphine antinociception. Produces ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract.
High affinity ligand for the imidazoline I2 binding site (Ki = 2.1 nM). Putative I2 antagonist; antagonizes the effects of imidazoline ligands on morphine antinociception. Produces ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract.
Brand Name:
Vulcanchem
CAS No.:
205437-64-5
VCID:
VC0004234
InChI:
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
SMILES:
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
Molecular Formula:
C12H12ClN3
Molecular Weight:
233.69 g/mol
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
CAS No.: 205437-64-5
Cat. No.: VC0004234
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | High affinity Imidazoline I2 binding site allosteric modulator (Ki = 2.1 nM). Dose-dependently inhibits C-fiber evoked responses, post-discharge and wind-up. Shows antinociceptive effects in vivo. High affinity ligand for the imidazoline I2 binding site (Ki = 2.1 nM). Putative I2 antagonist; antagonizes the effects of imidazoline ligands on morphine antinociception. Produces ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract. |
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CAS No. | 205437-64-5 |
Molecular Formula | C12H12ClN3 |
Molecular Weight | 233.69 g/mol |
IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride |
Standard InChI | InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H |
Standard InChI Key | DDFHQXAQWZWRSQ-UHFFFAOYSA-N |
SMILES | C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl |
Canonical SMILES | C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl |
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